molecular formula C11H14O3S B8468041 2-(3-Phenoxypropylsulfanyl)acetic acid

2-(3-Phenoxypropylsulfanyl)acetic acid

Cat. No.: B8468041
M. Wt: 226.29 g/mol
InChI Key: ASIYFLXTEJNHQM-UHFFFAOYSA-N
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Description

2-(3-Phenoxypropylsulfanyl)acetic acid is a sulfanyl-substituted acetic acid derivative characterized by a phenoxypropylthioether (-SCH₂CH₂CH₂OPh) group attached to the α-carbon of acetic acid. The phenoxypropylsulfanyl moiety likely influences solubility, acidity, and intermolecular interactions, as observed in related compounds .

Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

2-(3-phenoxypropylsulfanyl)acetic acid

InChI

InChI=1S/C11H14O3S/c12-11(13)9-15-8-4-7-14-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13)

InChI Key

ASIYFLXTEJNHQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCSCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-(3-Phenoxypropylsulfanyl)acetic acid and analogous compounds from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties
This compound C₁₁H₁₄O₃S 226.29 (calculated) Phenoxypropylsulfanyl Sulfanyl (-S-), carboxylic acid Hypothesized moderate acidity; potential for intermolecular hydrogen bonding
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid C₁₉H₂₄O₃S 332.44 Benzofuran, cyclohexyl, isopropylsulfanyl Sulfanyl, carboxylic acid Melting point: 423–424 K; forms O–H···O hydrogen-bonded dimers and C–H···π interactions
2-(3-Phenylpropanesulfonyl)acetic acid C₁₁H₁₄O₄S 242.29 Phenylpropanesulfonyl Sulfonyl (-SO₂-), carboxylic acid Higher polarity due to sulfonyl group; potential for stronger hydrogen bonding
2-{[4-(Oxolan-2-ylmethyl)-5-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid C₁₂H₁₉N₃O₃S 285.36 Triazole, oxolane, propylsulfanyl Sulfanyl, carboxylic acid Likely enhanced solubility in polar solvents due to oxolane ring

Key Structural and Functional Differences:

Sulfanyl vs. Sulfonyl Groups: The sulfanyl (-S-) group in this compound and benzofuran derivatives is less polar than the sulfonyl (-SO₂-) group in 2-(3-phenylpropanesulfonyl)acetic acid . This difference affects solubility, with sulfonyl derivatives likely exhibiting higher hydrophilicity. Sulfonyl groups enhance acidity compared to sulfanyl groups due to electron-withdrawing effects .

Aromatic vs. Aliphatic Substituents: The phenoxy group in the target compound is aromatic, whereas the benzofuran derivative contains a fused aromatic system. Both may engage in π–π stacking, but the benzofuran’s planar structure facilitates stronger interactions (e.g., sliding π–π contacts with 3.557 Å spacing ). Cyclohexyl and isopropyl groups in the benzofuran derivative contribute to steric bulk, reducing solubility compared to the phenoxypropyl chain .

Hydrogen-Bonding Networks :

  • Carboxylic acid groups in all compounds enable O–H···O dimerization. For example, the benzofuran derivative forms centrosymmetric dimers with O···O distances of ~2.65 Å .
  • Additional weak interactions (e.g., C–H···π in benzofuran derivatives vs. C–H···O in sulfonyl analogs ) stabilize crystal packing differently.

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